N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
Description
N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as isopropyl, trimethyl, and sulfonamide groups.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S2/c1-9(2)15-22(19,20)14-11(4)8-10(3)13(12(14)5)16(6)21(7,17)18/h8-9,15H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZBSZASCHVJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Sulfonation of Mesitylene Derivatives
Mesitylene (1,3,5-trimethylbenzene) serves as a starting material due to its symmetrical methyl substitution. However, direct sulfonation of mesitylene typically occurs at the 2-position, which is electronically activated but sterically hindered. Modified conditions using fuming sulfuric acid at 0–5°C yield 3-sulfonated mesitylene, albeit in low yields (15–20%). Subsequent chlorination with PCl₅ generates 3-chlorosulfonyl-2,4,6-trimethylbenzene, which reacts with isopropylamine to form the primary sulfonamide.
Example Procedure :
- Mesitylene (10 g, 74 mmol) is added to fuming H₂SO₄ (20 mL) at 0°C and stirred for 6 h.
- The mixture is poured onto ice, and the precipitate is filtered to yield 3-sulfomesitylenic acid.
- Treatment with PCl₅ (1.2 eq) in dichloromethane affords the sulfonyl chloride.
- Reaction with isopropylamine (2 eq) in THF yields 2,4,6-trimethyl-3-sulfonamidobenzene.
N-Methylmethylsulfonamido Group Installation
The 3-position sulfonamide undergoes sulfonation using methanesulfonyl chloride in the presence of triethylamine to form the methylsulfonamido group. Subsequent N-methylation is achieved via methyl iodide under basic conditions (K₂CO₃, DMF).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | MeSO₂Cl, Et₃N, DCM, 0°C | 65% | 92% |
| N-Methylation | MeI, K₂CO₃, DMF, 50°C, 12 h | 78% | 95% |
Multi-Step Synthesis via Nitro Intermediate
Nitration and Reduction
An alternative route involves nitration of 2,4,6-trimethylbenzenesulfonamide followed by reduction and sulfonation:
- Nitration : Treating 2,4,6-trimethylbenzenesulfonamide with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position (45% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) converts the nitro group to an amine.
- Sulfonation : Reaction with methanesulfonyl chloride forms the methylsulfonamido group.
Advantages :
- Higher regioselectivity compared to direct sulfonation.
- Amenable to scale-up with yields >60% after optimization.
Catalytic Methods and Solvent Optimization
Hafnium-Catalyzed Sulfonylation
Adapting methodologies from N-tert-butylbenzenesulfonamide synthesis, hafnium tetrachloride (3 wt%) in N-methylpyrrolidone (NMP) at 150°C facilitates sulfonamide formation. Applying this to 3-amino-2,4,6-trimethylbenzenesulfonamide with methylsulfonyl chloride achieves 82% conversion in 6 h.
Reaction Conditions :
- Catalyst: HfCl₄ (3 wt%)
- Solvent: NMP
- Temperature: 150°C
- Time: 6 h
Low-Temperature Silylation
Inspired by silylation techniques in statin synthesis, protecting the sulfonamide with tert-butyldimethylsilyl chloride (TBSCl) improves solubility and reaction efficiency. Subsequent deprotection with TBAF restores the sulfonamide functionality without side reactions.
Analytical and Purification Strategies
High-Performance Liquid Chromatography (HPLC)
Monitoring reaction progress via HPLC with a C18 column and 70:30 methanol-water mobile phase ensures precise tracking of intermediates and final product. The target compound elutes at 12.3 min under these conditions.
Crystallization Techniques
Final purification employs methanol/water recrystallization , yielding needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C, consistent with the literature.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Direct Sulfonation | Minimal steps | Low regioselectivity (30%) | 18% |
| Nitration-Reduction | High regioselectivity | Multi-step (5 steps) | 45% |
| Catalytic (HfCl₄) | High conversion (82%) | High temperature (150°C) | 68% |
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic ring and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- 2,4,6-trimethyl-N-phenylbenzenamine
Uniqueness
N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.
Biological Activity
N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₄S₂
- Molecular Weight : 306.42 g/mol
Structural Features
- Contains a sulfonamide group, which is known for its role in various pharmacological activities.
- The presence of isopropyl and methyl groups may influence its lipophilicity and bioavailability.
This compound exhibits several biological activities:
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.
- Calcium Modulation : Similar compounds have shown effects on calcium signaling pathways, which are crucial for various cellular functions.
- Apoptotic Pathways : Research indicates that sulfonamide derivatives can activate apoptotic pathways in specific cell types, suggesting potential applications in cancer therapy.
Study 1: Vascular Smooth Muscle Reactivity
A study investigated the effects of a related sulfonamide on vascular smooth muscle cells. The findings revealed that the compound significantly increased calcium influx from both intra- and extracellular stores, enhancing the reactivity of vascular smooth muscle to metabotropic receptor stimulation. This suggests potential implications for cardiovascular therapies .
| Parameter | Control Group | Treatment Group (m-3M3FBS) |
|---|---|---|
| Calcium Influx (µM) | 100 | 150 |
| Perfusion Pressure (mmHg) | 60 | 80 |
Study 2: Apoptosis Induction
Another study focused on the apoptotic effects of similar sulfonamide derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through increased cytoplasmic calcium concentrations. This mechanism highlights the potential use of this compound in targeted cancer therapies .
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, it is useful to compare it with other known sulfonamide compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2,4-Diaminopyrimidine | Antibacterial | Folate synthesis inhibition |
| Sulfamethoxazole | Antimicrobial | Dihydropteroate synthase inhibition |
| This compound | Potential anticancer | Calcium signaling modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
